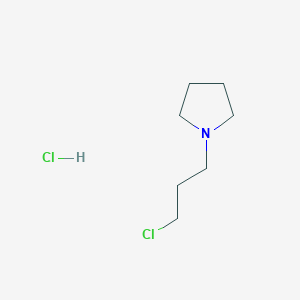

1-(3-chloropropyl)pyrrolidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropropyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPCYQIIQHSPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468748 | |

| Record name | 1-(3-chloropropyl)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57616-69-0 | |

| Record name | 1-(3-chloropropyl)pyrrolidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(3-chloropropyl)pyrrolidine hydrochloride

CAS Number: 57616-69-0

This technical guide provides a comprehensive overview of 1-(3-chloropropyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white powder that serves as a versatile building block in the synthesis of more complex molecules.[1] Its high purity, typically ≥99.0%, and low moisture content make it a reliable reagent in sensitive chemical reactions.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various reaction conditions.[2]

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference(s) |

| CAS Number | 57616-69-0 | [1][3][4] |

| Molecular Formula | C₇H₁₅Cl₂N | [1][5] |

| Molecular Weight | 184.11 g/mol | [5] |

| Appearance | White powder | [1] |

| Boiling Point | 194.5°C at 760 mmHg | [1][5] |

| Purity | ≥99.0% | [1][5] |

| Moisture Content | ≤0.5% | [1][5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. First, the free base, 1-(3-chloropropyl)pyrrolidine, is synthesized, followed by its conversion to the hydrochloride salt.

Synthesis of 1-(3-chloropropyl)pyrrolidine (Free Base)

A common method for the synthesis of the free base involves the nucleophilic substitution reaction between pyrrolidine and a suitable 3-chloropropylating agent, such as 1-bromo-3-chloropropane.

Experimental Protocol:

-

Materials:

-

Pyrrolidine

-

1-Bromo-3-chloropropane

-

Diethyl ether

-

10% Hydrochloric acid solution

-

20% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-bromo-3-chloropropane (1.18 mol) in diethyl ether (200 ml) in a reaction vessel equipped with a stirrer and maintain the temperature at 0°C.

-

Slowly add two equivalents of pyrrolidine to the solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the resulting white solid (pyrrolidine hydrobromide).

-

To the filtrate, add ice-cold 10% hydrochloric acid solution. Separate and discard the ether layer.

-

Basify the aqueous phase with an ice-cold 20% sodium hydroxide solution and extract the product with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure.

-

Distill the residue under reduced pressure (95°C/30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.

-

Formation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Materials:

-

1-(3-chloropropyl)pyrrolidine

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas or a solution of HCl in a suitable solvent

-

-

Procedure:

-

Dissolve the purified 1-(3-chloropropyl)pyrrolidine in anhydrous diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a stoichiometric amount of a solution of HCl in a compatible solvent, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antipsychotic drugs.[5][6][7] The pyrrolidine moiety is a common scaffold in medicinal chemistry, known for its ability to interact with biological targets and improve the pharmacokinetic properties of drug candidates.[7][8]

Role as a Synthetic Building Block

The reactive chloropropyl group attached to the pyrrolidine ring allows for the facile introduction of this heterocyclic motif into larger molecular frameworks through nucleophilic substitution reactions.[1] This makes it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.[5]

Below is a diagram illustrating the general synthetic utility of this compound in drug synthesis.

Caption: Synthetic utility of 1-(3-chloropropyl)pyrrolidine HCl.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information on the direct biological activity or interaction of this compound with specific signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate.[1][5] The biological activity of the final drug molecules synthesized using this intermediate is determined by the overall structure of the active pharmaceutical ingredient.

The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds that target a wide range of receptors and enzymes.[7][8] Therefore, the incorporation of the 1-(3-propyl)pyrrolidine moiety can contribute significantly to the pharmacological profile of the final drug product.

For instance, in the case of certain antipsychotic drugs, the pyrrolidine-containing fragment may contribute to the molecule's affinity for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychiatric disorders.[1][9]

The diagram below illustrates a simplified, hypothetical signaling pathway that a drug synthesized using this intermediate might modulate.

Caption: Potential modulation of dopaminergic signaling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a hazardous substance and may be toxic if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction.[3] It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a key component in the synthesis of a variety of drug candidates. This guide provides essential technical information for researchers and developers working with this compound, from its synthesis to its application in the creation of novel therapeutics. Further research into the specific biological activities of this and related compounds could open new avenues for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. innospk.com [innospk.com]

- 6. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unipa.it [iris.unipa.it]

- 9. medkoo.com [medkoo.com]

Unraveling the Role of 1-(3-chloropropyl)pyrrolidine Hydrochloride: A Technical Whitepaper for Researchers

Central Islip, NY – December 27, 2025 – While not a therapeutically active agent in itself, 1-(3-chloropropyl)pyrrolidine hydrochloride serves as a critical starting material and key intermediate in the synthesis of a variety of pharmacologically significant molecules. This technical guide delves into the utility of this compound, focusing on its role in the development of molecules with defined mechanisms of action and providing insights for researchers, scientists, and drug development professionals. The primary biological significance of this compound lies in its function as a versatile building block for creating more complex chemical structures with therapeutic potential.[1]

Chemical and Physical Properties

This compound, with the CAS number 57616-69-0, is a white crystalline powder.[1] It is characterized by a molecular formula of C7H15Cl2N and a molecular weight of 184.10 g/mol .[2] The presence of a pyrrolidine ring and a reactive chloropropyl group makes it a valuable reagent in organic synthesis, particularly for introducing the 1-(3-pyrrolidinyl)propyl moiety into target molecules.[3]

| Property | Value | Source |

| Molecular Formula | C7H15Cl2N | [2] |

| Molecular Weight | 184.10 g/mol | [2] |

| CAS Number | 57616-69-0 | [1][4] |

| Appearance | White powder | [1] |

| Boiling Point | 194.5ºC at 760 mmHg | [1] |

| Purity | ≥99.0% | [1] |

Role as a Synthetic Intermediate

The pyrrolidine nucleus is a common scaffold in a multitude of biologically active compounds, including alkaloids, vitamins, hormones, and synthetic drugs.[5] Its non-planar, three-dimensional structure allows for a greater exploration of pharmacophore space compared to flat aromatic rings.[6] this compound provides a readily available source of this important structural motif, attached to a reactive alkyl chloride handle that facilitates its incorporation into larger molecules through nucleophilic substitution reactions.[3]

Synthesis of Biologically Active Compounds

While specific examples of marketed drugs directly synthesized from this compound are not prominently featured in the reviewed literature, the structural motif it provides is present in numerous classes of therapeutic agents. The general synthetic utility involves the reaction of the chloropropyl group with a suitable nucleophile to form a new carbon-heteroatom or carbon-carbon bond.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a target molecule.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 39743-20-9: 1-(3-Chloropropyl)pyrrolidine | CymitQuimica [cymitquimica.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. iris.unipa.it [iris.unipa.it]

In-Depth Technical Guide to 1-(3-chloropropyl)pyrrolidine hydrochloride: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential research applications of 1-(3-chloropropyl)pyrrolidine hydrochloride (CAS No: 57616-69-0). The information is intended to support laboratory safety and inform the design of research and development programs.

Chemical and Physical Properties

This compound is a pyrrolidine derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[2]

| Property | Value |

| Molecular Formula | C₇H₁₅Cl₂N |

| Molecular Weight | 184.11 g/mol |

| Appearance | White to pale-yellow or yellow-brown powder or crystals[3] |

| Boiling Point | 194.5 °C at 760 mmHg[1] |

| Storage Temperature | 2-8°C under an inert atmosphere[4] |

Toxicological Data

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed / H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Experimental Protocols for Safety Assessment

The toxicological profile of a chemical like this compound is typically determined through a series of standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 425)

This method, known as the Up-and-Down Procedure, is used to determine the median lethal dose (LD50) of a substance.[4]

Methodology:

-

Animal Model: Typically, the test is conducted using a single sex of rats.

-

Dosing: A single animal is dosed with the test substance administered by gavage.[6] The initial dose is selected based on a preliminary estimation of the LD50.

-

Sequential Dosing: Subsequent animals are dosed one at a time, with the dose for each animal being adjusted up or down depending on the outcome (survival or death) for the previous animal.[6]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[4]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[5]

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the animal's skin.[5]

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals over 14 days to assess the reversibility of any effects.[7]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.[8]

Methodology:

-

Animal Model: The albino rabbit is the recommended animal model.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[8] The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the conjunctiva, cornea, and iris at 1, 24, 48, and 72 hours after application.[8] The observation period can be extended to assess the reversibility of the effects.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Reactivity and Use in Synthesis

As an alkyl chloride, this compound is a reactive compound that can participate in nucleophilic substitution reactions.[3] This reactivity makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A notable application of similar pyrrolidine-containing intermediates is in the synthesis of anticholinergic drugs like procyclidine.[9][10] Procyclidine is used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[9]

Potential Biological Activity and Signaling Pathways

The pyrrolidine moiety is a common feature in many biologically active compounds and approved drugs.[11] While the specific biological targets of this compound are not well-documented, its use as a precursor for anticholinergic agents suggests a potential, indirect link to the cholinergic signaling pathway.

Procyclidine, for example, acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1 receptors) in the central nervous system.[1] By blocking these receptors, it helps to re-establish the balance between the dopaminergic and cholinergic systems, which is disrupted in conditions like Parkinson's disease.[6][12]

Caption: A simplified diagram showing the antagonistic action of procyclidine on the muscarinic acetylcholine receptor.

Conclusion

This compound is a valuable chemical intermediate for research and drug development. Its hazardous properties necessitate strict adherence to safety protocols during handling and use. Understanding its reactivity and the biological activity of the molecules it can be used to synthesize provides a foundation for its application in the development of novel therapeutics. Further research into the direct biological effects of this compound could reveal new avenues for its use.

References

- 1. rxhive.zynapte.com [rxhive.zynapte.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. Procyclidine hydrochloride | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 8. oecd.org [oecd.org]

- 9. Procyclidine - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Procyclidine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. medicines.org.uk [medicines.org.uk]

Technical Guide: Solubility of 1-(3-chloropropyl)pyrrolidine hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-chloropropyl)pyrrolidine hydrochloride (CAS: 57616-69-0), a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed experimental protocol for precise quantitative determination. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound is a white crystalline powder with a molecular formula of C7H15Cl2N and a molecular weight of 184.11 g/mol .[1][2] It serves as a critical building block in the synthesis of a variety of pharmaceutical compounds, particularly those containing a pyrrolidine moiety.[3] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 57616-69-0 | [1] |

| Molecular Formula | C7H15Cl2N | [1][2] |

| Molecular Weight | 184.11 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 194.5 °C at 760 mmHg (for the free base) | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Qualitative Solubility in Organic Solvents

As an amine hydrochloride, this compound is an ionic salt. Its solubility is primarily dictated by the polarity of the solvent and its ability to solvate the ions. The general principle of "like dissolves like" provides a framework for predicting its solubility.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the cation and the chloride anion. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have high dielectric constants and are excellent at solvating cations, though less so for anions compared to protic solvents. |

| Aprotic Polar Solvents | Acetone, Acetonitrile | Slightly Soluble to Sparingly Soluble | These solvents are less polar than DMF and DMSO and are less effective at solvating the ionic compound. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents have low dielectric constants and cannot effectively solvate the ions, leading to very poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (purity ≥99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

Figure 1. Isothermal Shake-Flask Solubility Determination Workflow.

Role in Pharmaceutical Synthesis

This compound is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common scaffold in many biologically active molecules.[3] The chloropropyl group provides a reactive handle for N-alkylation reactions with various nucleophiles, allowing for the extension of the molecule and the introduction of other functional groups.

Generalized Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where this compound is used as a key building block.

Figure 2. Generalized Synthetic Pathway.

Conclusion

References

Spectroscopic Profile of 1-(3-chloropropyl)pyrrolidine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the pharmaceutical intermediate, 1-(3-chloropropyl)pyrrolidine hydrochloride (CAS No: 57616-69-0). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | -CH₂-Cl |

| ~3.0-3.2 | m | 2H | -N-CH₂- (propyl chain) |

| ~2.8-3.0 | m | 4H | -N-(CH₂)₂- (pyrrolidine ring) |

| ~2.0-2.2 | m | 2H | -CH₂-CH₂-CH₂- |

| ~1.8-2.0 | m | 4H | -(CH₂)₂- (pyrrolidine ring) |

Note: Spectra are typically recorded in D₂O or DMSO-d₆. The presence of the hydrochloride salt can lead to peak broadening and slight shifts in chemical values compared to the free base.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~54-56 | -N-(CH₂)₂- (pyrrolidine ring) |

| ~52-54 | -N-CH₂- (propyl chain) |

| ~45-47 | -CH₂-Cl |

| ~28-30 | -CH₂-CH₂-CH₂- |

| ~23-25 | -(CH₂)₂- (pyrrolidine ring) |

Note: ¹³C NMR spectra are proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 2700-2400 | Broad, Strong | N-H stretch (ammonium salt) |

| 1470-1440 | Medium | C-H bend (methylene) |

| 750-650 | Strong | C-Cl stretch |

Note: The broad absorption in the 2700-2400 cm⁻¹ region is characteristic of a secondary amine hydrochloride.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 147 | [M]⁺ (molecular ion of the free base) |

| 112 | [M - Cl]⁺ |

| 84 | [M - C₃H₆Cl]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidine fragment) |

Note: Under typical EI-MS conditions, the hydrochloride salt will likely dissociate, and the mass spectrum will reflect the fragmentation of the free base, 1-(3-chloropropyl)pyrrolidine. The molecular ion peak for the intact salt is generally not observed.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

The sample was thoroughly mixed using a vortex mixer to ensure homogeneity.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

¹H NMR:

-

Spectra were acquired at room temperature.

-

A standard single-pulse experiment was used.

-

Chemical shifts were referenced to the residual solvent peak.

-

-

¹³C NMR:

-

Spectra were acquired using a proton-decoupled pulse sequence.

-

Chemical shifts were referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was combined with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[2]

-

The mixture was finely ground to a homogeneous powder using an agate mortar and pestle.[2]

-

The powdered mixture was transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder, and the IR spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) was prepared.

-

The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 20-300.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

A Technical Guide to 1-(3-chloropropyl)pyrrolidine Hydrochloride: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-chloropropyl)pyrrolidine hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its structure, incorporating a reactive chloropropyl group and a pyrrolidine ring, allows for its use as a key intermediate in the construction of more complex molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of the synthesis, properties, and significant applications of this compound in medicinal chemistry, with a focus on the synthesis of the anticholinergic drug procyclidine.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 57616-69-0 | [2][3] |

| Molecular Formula | C₇H₁₅Cl₂N | [2][3] |

| Molecular Weight | 184.11 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥99.0% | [4] |

| Boiling Point | 194.5°C at 760 mmHg | [4] |

Characterization Data: While specific spectra are proprietary to manufacturers, typical characterization would involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in two main stages: the synthesis of the free base, 1-(3-chloropropyl)pyrrolidine, followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(3-chloropropyl)pyrrolidine (Free Base)

This procedure is adapted from established methodologies.

Materials:

-

Pyrrolidine

-

1-Bromo-3-chloropropane

-

Diethyl ether

-

10% Hydrochloric acid solution

-

20% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane (1.18 mol) in 200 ml of diethyl ether and cool the solution to 0°C in an ice bath.

-

Slowly add 2 equivalents of pyrrolidine to the cooled solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the resulting white solid (pyrrolidine hydrobromide).

-

To the filtrate, add an ice-cold 10% hydrochloric acid solution and separate the aqueous layer. Discard the ether layer.

-

Basify the aqueous phase with an ice-cold 20% sodium hydroxide solution and extract the product with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by evaporation under reduced pressure.

-

Distill the residue under reduced pressure to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Yield | 53% | [5] |

Experimental Protocol: Conversion to this compound

Materials:

-

1-(3-chloropropyl)pyrrolidine (free base)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas or a solution of HCl in an anhydrous solvent

Procedure:

-

Dissolve the purified 1-(3-chloropropyl)pyrrolidine free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Application in the Synthesis of Procyclidine

Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[6] 1-(3-chloropropyl)pyrrolidine serves as a key precursor in one of the synthetic routes to procyclidine.

Synthetic Workflow for Procyclidine

The synthesis of procyclidine from 1-(3-chloropropyl)pyrrolidine involves a Grignard reaction.

Caption: Synthetic workflow for Procyclidine.

Experimental Protocol: Synthesis of Procyclidine

This protocol outlines a potential synthetic route.

Materials:

-

1-(3-chloropropyl)pyrrolidine

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclohexyl phenyl ketone

-

Aqueous ammonium chloride solution (for workup)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a solution of 1-(3-chloropropyl)pyrrolidine in anhydrous diethyl ether dropwise to the magnesium. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, 3-pyrrolidinopropylmagnesium chloride.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclohexyl phenyl ketone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude procyclidine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Mechanism of Action: Procyclidine as a Muscarinic Antagonist

Procyclidine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system, particularly in the striatum. In Parkinson's disease, there is a dopamine deficiency, leading to a relative overactivity of cholinergic neurons. By blocking the action of acetylcholine, procyclidine helps to restore the balance between the dopaminergic and cholinergic systems.[6]

Caption: Procyclidine blocks muscarinic receptors.

Other Applications in Medicinal Chemistry

The utility of this compound extends beyond the synthesis of procyclidine. Its bifunctional nature makes it a valuable synthon for introducing the 3-(pyrrolidin-1-yl)propyl moiety into various molecular scaffolds, a common feature in many centrally acting agents. For instance, it can be used in the alkylation of various nucleophiles, such as amines and carbanions, to generate new chemical entities with potential therapeutic applications. While specific examples of other marketed drugs synthesized directly from this compound are not widely documented in readily available literature, its potential for the synthesis of novel CNS agents remains an active area of research.

Conclusion

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of pharmaceuticals, most notably the anticholinergic agent procyclidine. Its straightforward synthesis and reactive nature allow for the efficient introduction of the 3-(pyrrolidin-1-yl)propyl group, a common pharmacophore in CNS-active compounds. This technical guide has provided an overview of its properties, synthesis, and a detailed look at its application in the preparation of procyclidine, highlighting its continued importance for researchers and professionals in the field of drug discovery and development.

References

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. BR0115809A - Cyclization process for synthesis of pyrolidine derivatives - Google Patents [patents.google.com]

- 3. This compound | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(3-chloropropyl)pyrrolidine hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-chloropropyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details its discovery and synthesis, including explicit experimental protocols for the preparation of its free base and subsequent conversion to the hydrochloride salt. A thorough characterization is presented through tabulated physical, chemical, and spectral data. Furthermore, this guide elucidates its primary application as a precursor in the synthesis of the anticholinergic drug procyclidine and illustrates the associated therapeutic mechanism of action through a detailed signaling pathway diagram. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a pyrrolidine derivative that has garnered significant interest in the pharmaceutical industry due to its role as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloropropyl group and a pyrrolidine moiety, allows for its incorporation into a wide range of complex molecular architectures. This guide will focus on the synthesis, properties, and a significant application of this compound, providing detailed technical information for practical laboratory use and further research.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 1-(3-chloropropyl)pyrrolidine and its hydrochloride salt is provided below for easy reference.

Table 1: Physicochemical Properties

| Property | 1-(3-chloropropyl)pyrrolidine | This compound |

| CAS Number | 39743-20-9[1][2] | 57616-69-0[3] |

| Molecular Formula | C₇H₁₄ClN[1][2] | C₇H₁₅Cl₂N[3][4] |

| Molecular Weight | 147.65 g/mol [1] | 184.11 g/mol [3] |

| Appearance | Colorless to light yellow liquid[1] | White powder[4] |

| Boiling Point | 88-89 °C @ 22 Torr[1] | 194.5 °C @ 760 mmHg[4] |

| Purity | - | ≥99.0%[4] |

| Storage Temperature | Store in freezer, under -20°C[1] | Inert atmosphere, 2-8°C |

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Spectrum available[5] |

| IR | Data not explicitly found in searches |

| Mass Spectrometry | Predicted m/z: 148.08876 ([M+H]⁺ for free base)[6] |

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the synthesis of the free base, 1-(3-chloropropyl)pyrrolidine, followed by its conversion to the hydrochloride salt.

Experimental Protocol for the Synthesis of 1-(3-chloropropyl)pyrrolidine

This procedure is adapted from established literature methods.[1]

Workflow for the Synthesis of 1-(3-chloropropyl)pyrrolidine

Caption: Workflow for the synthesis of 1-(3-chloropropyl)pyrrolidine.

Materials:

-

1-bromo-3-chloropropane (1.18 mol)

-

Pyrrolidine (2.36 mol, 2 equivalents)

-

Diethyl ether (200 ml)

-

10% Hydrochloric acid solution (ice-cold)

-

20% Sodium hydroxide solution (ice-cold)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-bromo-3-chloropropane (186 g, 1.18 mol) in 200 ml of diethyl ether in a reaction vessel equipped with a stirrer and maintain the temperature at 0°C.

-

Slowly add two equivalents of pyrrolidine to the solution.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

A white solid (pyrrolidine hydrobromide) will precipitate. Remove the solid by filtration.

-

To the filtrate, add ice-cold 10% hydrochloric acid solution. Separate the aqueous and ether layers, and discard the ether layer.

-

Basify the aqueous phase by adding ice-cold 20% sodium hydroxide solution, followed by extraction with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the ether under reduced pressure.

-

Distill the residue under reduced pressure (95 °C/30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.[1]

Quantitative Data:

-

Yield: 53% (91 g)[1]

Experimental Protocol for the Synthesis of this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. A generalized procedure based on common laboratory practices is provided below.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of the hydrochloride salt.

Materials:

-

1-(3-chloropropyl)pyrrolidine

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like ethanol)

Procedure:

-

Dissolve the purified 1-(3-chloropropyl)pyrrolidine in a suitable anhydrous organic solvent, such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., ethanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

Quantitative Data:

-

Yield: Typically high, approaching quantitative.

-

Purity: Can be further improved by recrystallization from a suitable solvent system (e.g., ethanol/ether). Commercial products often have a purity of ≥99.0%.[4]

Application in Drug Development: Synthesis of Procyclidine

A primary application of this compound is as a key intermediate in the synthesis of procyclidine, an anticholinergic drug used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[7]

The synthesis of procyclidine involves the reaction of 1-(3-chloropropyl)pyrrolidine with the Grignard reagent derived from bromobenzene and cyclohexyl phenyl ketone.

Signaling Pathway of Procyclidine's Mechanism of Action

Procyclidine functions as a muscarinic antagonist, competitively inhibiting the action of acetylcholine at muscarinic receptors in the central nervous system. This helps to restore the balance between the dopaminergic and cholinergic systems, which is disrupted in Parkinson's disease.

Anticholinergic Mechanism of Procyclidine

Caption: Procyclidine competitively blocks muscarinic acetylcholine receptors.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals. This guide has provided detailed protocols for its synthesis, a compilation of its physicochemical and spectral properties, and an overview of its application in the production of procyclidine. The provided information, including the workflow and signaling pathway diagrams, serves as a comprehensive resource for chemists and pharmacologists, facilitating both practical application and further research in the field of drug discovery and development.

References

- 1. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR [m.chemicalbook.com]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in natural products, such as the amino acid proline, and its synthetic accessibility have established it as a "privileged scaffold" in drug discovery. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, enabling precise interactions with biological targets.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of pyrrolidine-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of crucial enzymes in cancer cell proliferation, and disruption of key signaling pathways.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various classes of pyrrolidine derivatives against different cancer cell lines. Lower IC50 values are indicative of greater potency.

| Compound Class | Derivative Example(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Spirooxindole-pyrrolidines | Spiro[pyrrolidine-3,3′-oxindoles] | HCT116 | 8.5 - 15.2 | [1] |

| MCF-7 | 0.42 - 0.78 | [3] | ||

| HT29 | 0.39 - 0.92 | [3] | ||

| N-Arylpyrrolidine-2,5-diones | - | MCF-7 | 3.1 - 5.8 | [1] |

| Pyrrolidinone-hydrazones | Pyrrolidinone-hydrazone | PPC-1 | 10.4 | [1] |

| IGR39 | 2.5 | [1] | ||

| Thiophene-containing Pyrrolidines | Compound 37e | MCF-7 | 17 | [4] |

| HeLa | 19 | [4] | ||

| Pyrrolidine Sulfonamides | Compound 23t | - | Ki = 0.001 | [4] |

| CXCR4 Antagonists | (S)-pyrrolidines (e.g., 51a) | CXCR4 binding | 0.079 | [4][5] |

| Thiosemicarbazone-pyrrolidine-copper(II) complexes | Copper complex 37a | SW480 | 0.99 ± 0.09 | [5] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | - | HepG2 | 5.00 ± 0.66 | [3] |

| HCT-116 | < 3.00 | [3] | ||

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | 1,3,4-oxadiazolethione derivative | A549 | 28.0 (% viability) | [1][6] |

| 4-aminotriazolethione derivative | A549 | 29.6 (% viability) | [1][6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][3]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control. Incubate for a period of 24 to 72 hours.[1]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]

Signaling Pathway: Intrinsic Apoptosis Induction

Many pyrrolidine-containing anticancer compounds exert their effect by inducing apoptosis, or programmed cell death. A common mechanism is the activation of the intrinsic apoptosis pathway.[1][7]

Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.

Antimicrobial Activity

The pyrrolidine scaffold is a key component in numerous compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[5] These compounds can act by inhibiting essential microbial enzymes, disrupting cell wall integrity, or interfering with DNA replication.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example(s) | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Sulfonylamino Pyrrolidines | Compound 38 | S. aureus | 3.11 | [5] |

| E. coli | 6.58 | [5] | ||

| P. aeruginosa | 5.82 | [5] | ||

| Pyrrolidine-thiazole derivatives | Compound 51a | B. cereus | 21.70 ± 0.36 | [5] |

| S. aureus | 30.53 ± 0.42 | [5] | ||

| Pyrrolidine Chalcones and Pyrazolines | Chalcone 3g | C. albicans | Moderate Activity | [8] |

| Pyrazoline 4a | - | Moderate Activity | [8] | |

| Pyrrolidine-2,3-diones | Dimer 30 | S. aureus | - | [9] |

| 5-Oxopyrrolidine derivatives | Compound 21 | Multidrug-resistant S. aureus | Promising Activity | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

-

Serial Dilution: Prepare a two-fold serial dilution of the pyrrolidine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.

Caption: General workflow for antimicrobial drug discovery.

Antiviral Activity

Pyrrolidine-containing compounds have emerged as promising antiviral agents, targeting various stages of the viral life cycle, including entry, replication, and release.

Quantitative Antiviral Activity Data

The following table provides data on the antiviral activity of selected pyrrolidine derivatives.

| Compound Class | Derivative Example(s) | Virus | Assay | EC50 (µM) | Reference(s) |

| Pyrrolidine-based MPro Inhibitors | - | SARS-CoV-2 | MPro Inhibition | - | [11] |

| 3-(2-adamantyl)pyrrolidines | Compound 14 | Influenza A (H2N2, H3N2) | - | More active than amantadine | [12] |

| Biological Activity-Based Modeling Hits | MLS000699212 | SARS-CoV-2 | Viral Cell Entry | 0.592 | [13] |

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.[14]

Procedure:

-

Cell Monolayer Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.[14]

-

Compound and Virus Addition: Treat the cell monolayers with serial dilutions of the test compound. Subsequently, infect the cells with a known amount of the virus. Include virus controls (cells with virus, no compound) and cell controls (cells with no virus, no compound).[14]

-

Incubation: Incubate the plates until significant CPE (e.g., >80%) is observed in the virus control wells.[14]

-

Quantification of Cell Viability: Quantify the number of viable cells in each well using a suitable method, such as staining with neutral red followed by spectrophotometric analysis.[14]

-

Data Analysis: Determine the 50% effective concentration (EC50), which is the compound concentration that protects 50% of the cells from viral-induced death. The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[14]

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in numerous compounds that modulate the activity of the central nervous system, showing potential for the treatment of neurological and psychiatric disorders.

Quantitative CNS Activity Data

The following table highlights the activity of some CNS-active pyrrolidine derivatives.

| Compound Class | Derivative Example(s) | Target/Assay | Activity | Reference(s) |

| Pyrrolidine-2,5-dione-acetamides | Compound 69k | Maximal Electroshock (MES) test | ED50 = 80.38 mg/kg | [4] |

| 6 Hz test | ED50 = 108.80 mg/kg | [4] | ||

| Pyridine Alkaloids | DINIC | α4β2-nAChR binding | Ki = 1.18 µM | [15] |

| Sodium Channel Blockers | Compound 5e | Neuronal Na+ channels | Potent Blocker | [16] |

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Procedure:

-

Tissue/Cell Preparation: Prepare a membrane fraction from a tissue or cell line that expresses the receptor of interest.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (the pyrrolidine derivative).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the membranes.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the test compound for the receptor.

This guide provides a foundational understanding of the vast biological potential of pyrrolidine-containing compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the ongoing quest for novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. ijcps.org [ijcps.org]

- 9. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activity-based modeling identifies antiviral leads against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 15. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Alkylation with 1-(3-chloropropyl)pyrrolidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(3-chloropropyl)pyrrolidine hydrochloride is a valuable bifunctional reagent employed in organic synthesis to introduce the 1-(pyrrolidin-1-yl)propyl moiety into target molecules. This structural motif is prevalent in a variety of biologically active compounds and approved drugs, making this alkylating agent a key intermediate in pharmaceutical research and development.[1][2][3][4] Its utility lies in its ability to undergo nucleophilic substitution reactions at the electrophilic carbon bearing the chlorine atom, allowing for the formation of new carbon-heteroatom bonds (C-O, C-N, etc.). These application notes provide detailed protocols for common alkylation reactions using this reagent.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound is a widely used method to synthesize aryl ethers, a common structural feature in many pharmaceutical agents.[5][6] The reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated in situ by a base, attacks the primary alkyl chloride.

Experimental Protocol: O-Alkylation

Objective: To synthesize a 1-(3-(aryloxy)propyl)pyrrolidine derivative.

Materials:

-

Phenol derivative

-

This compound

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetone, 1-Methyl-2-pyrrolidinone (NMP))[5][6][7]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for work-up and purification

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the phenol derivative (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as powdered potassium carbonate (2.5-3.0 eq).

-

Solvent Addition: Add a sufficient volume of an anhydrous polar aprotic solvent, such as DMF or acetone, to ensure effective stirring (typically a 0.1-0.5 M solution with respect to the phenol).

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture with vigorous stirring. The reaction temperature typically ranges from 60 °C to 100 °C, depending on the reactivity of the substrate and the chosen solvent.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove inorganic salts, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired O-alkylated product.

Quantitative Data: O-Alkylation of Phenols

| Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorophenol | K₂CO₃ | DMF | 80 | 12 | ~85 | General Protocol |

| 2-Naphthol | Cs₂CO₃ | Acetone | Reflux | 8 | ~92 | General Protocol |

| Indolphenol Derivative | K₂CO₃ | NMP | 70 | 6 | >90 | [5][6] |

Note: Yields are illustrative and can vary based on the specific phenol substrate and reaction scale.

N-Alkylation of Amines

N-alkylation with this compound is a common strategy to introduce the basic pyrrolidinylpropyl side chain, which can improve the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability.[8][9] The reaction involves the substitution of the chloride by a primary or secondary amine.

Experimental Protocol: N-Alkylation

Objective: To synthesize an N-(3-(pyrrolidin-1-yl)propyl)amine derivative.

Materials:

-

Primary or secondary amine derivative

-

This compound

-

Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Optional: Sodium Iodide (NaI) or Potassium Iodide (KI) as a catalyst

-

Solvent (e.g., Acetonitrile (MeCN), DMF, Ethanol (EtOH))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the amine substrate (1.0 eq), this compound (1.1-1.3 eq), and a base (2.0-3.0 eq, K₂CO₃ is common for solid-liquid conditions, while Et₃N or DIPEA are used for homogeneous reactions).

-

Catalyst (Optional): For less reactive substrates, a catalytic amount of sodium iodide or potassium iodide (0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction.

-

Solvent Addition: Add a suitable anhydrous solvent such as acetonitrile or DMF.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and reflux, with efficient stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Work-up:

-

Cool the mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter it off and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel. A basic modifier like triethylamine is often added to the eluent to prevent product tailing. Alternatively, purification can be achieved by crystallization of a salt form (e.g., hydrochloride or maleate).

Quantitative Data: N-Alkylation of Amines

| Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | K₂CO₃ | MeCN | Reflux | 16 | ~88 | General Protocol |

| Aniline | DIPEA | DMF | 90 | 24 | ~75 | General Protocol |

| 7-chloro-1,5-benzodiazepine-2,4-dione | NaOH | DMF | Reflux | 48 | ~74 | [10] |

Note: Yields are illustrative and can vary based on the specific amine substrate and reaction scale.

Visualizations

Diagrams of Experimental Workflow and Reaction Schemes

Caption: General experimental workflow for alkylation reactions.

Caption: General scheme for O-alkylation of a phenol.

Caption: General scheme for N-alkylation of an amine.

Mechanism and Intermediates

Recent studies on the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine have shown that the reaction may not proceed by direct Sₙ2 substitution. Instead, the free base form of 1-(3-chloropropyl)pyrrolidine can undergo a slow intramolecular cyclization to form a reactive azetidinium ion (4-azoniaspiro[3.4]octane).[5][6] This strained intermediate is then rapidly attacked by the nucleophile (e.g., a phenoxide) in a ring-opening reaction to yield the final product.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and controlling the formation of impurities.

Safety and Handling

-

This compound: This compound is an irritant.[11] It may cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and hygroscopic. Avoid inhalation of dust.

-

Solvents: DMF, acetone, and acetonitrile are flammable and have associated toxicities. Handle in a fume hood and avoid contact with skin and eyes.

-

General Precautions: Alkylating agents are potentially hazardous. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Applications in Drug Development

The pyrrolidine ring is a key structural component in numerous FDA-approved drugs and clinical candidates.[2][3] The N-propylpyrrolidine moiety, introduced by the title reagent, is often incorporated to modulate a compound's physicochemical properties. For instance, it can enhance aqueous solubility and provide a basic center that can interact with biological targets or improve oral bioavailability. A notable example is in the synthesis of Cediranib (AZD2171), a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, where the final step involves the O-alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine.[5][6]

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion | Scilit [scilit.com]

- 6. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. tus.elsevierpure.com [tus.elsevierpure.com]

- 9. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

Application Notes and Protocols for 1-(3-chloropropyl)pyrrolidine hydrochloride in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-(3-chloropropyl)pyrrolidine hydrochloride as a linker in the design and synthesis of drug candidates. The protocols focus on its application in the synthesis of the potent VEGFR inhibitor, Cediranib, offering a practical guide for laboratory implementation.

Introduction

This compound is a versatile bifunctional molecule commonly employed as a linker in the synthesis of complex drug molecules. Its structure, featuring a reactive chloropropyl group and a pyrrolidine ring, allows for the covalent linkage of two different molecular entities, such as a pharmacophore and a targeting moiety. The pyrrolidine ring can enhance the solubility and pharmacokinetic properties of the final compound. This document details its application in the synthesis of Cediranib, a well-established anti-cancer agent.

Application: Synthesis of Cediranib

A key application of this compound is in the final step of the synthesis of Cediranib (AZD2171), an orally active, potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2] In this synthesis, the linker serves to connect the quinazoline core of the molecule to a pyrrolidine moiety, which is crucial for the drug's overall activity and pharmacological profile.

The synthetic route involves the alkylation of the hydroxyl group of the precursor, 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol, with 1-(3-chloropropyl)pyrrolidine. This reaction forms an ether linkage, resulting in the final drug molecule, Cediranib.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity and pharmacokinetic properties of Cediranib, the drug synthesized using the 1-(3-chloropropyl)pyrrolidine linker.

Table 1: In Vitro Inhibitory Activity of Cediranib against various Kinases

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition |

| VEGFR-2 (KDR) | < 1 | Recombinant enzyme assay |

| VEGFR-1 (Flt-1) | 5 | HUVECs |

| VEGFR-3 (Flt-4) | ≤ 3 | HUVECs |

| c-Kit | 2 | HUVECs |

| PDGFRβ | 5 | HUVECs |

| PDGFRα | 36 | HUVECs |

| FGFR1 | 26 | HUVECs |

| CSF-1R | 110 | Enzyme assay |

| Flt3 | > 1000 | HUVECs |

Data sourced from multiple studies, including Selleck Chemicals and Tocris Bioscience product information.[3]

Table 2: Pharmacokinetic Properties of Cediranib

| Parameter | Value | Species/Conditions |

| Bioavailability | Oral | --- |

| Biological Half-life | 22 hours | Human |

| Cmax (at 30 mg daily dose) | 77% (3-month PFS rate) | Advanced Hepatocellular Carcinoma patients |

| Median PFS (at 30 mg daily dose) | 5.3 months | Advanced Hepatocellular Carcinoma patients |

| Median OS (at 30 mg daily dose) | 11.7 months | Advanced Hepatocellular Carcinoma patients |

PFS: Progression-Free Survival, OS: Overall Survival. Data from a Phase II study in patients with advanced hepatocellular carcinoma.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by Cediranib. Cediranib primarily targets VEGFRs, thereby inhibiting downstream signaling cascades involved in angiogenesis, cell proliferation, and survival.

Caption: Mechanism of action of Cediranib.

Experimental Protocols

Protocol 1: Synthesis of Cediranib using this compound

This protocol describes the alkylation of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol with this compound to yield Cediranib.

Materials:

-

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (1.0 eq) and anhydrous DMF.

-

Base Addition: Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the stirring solution.

-